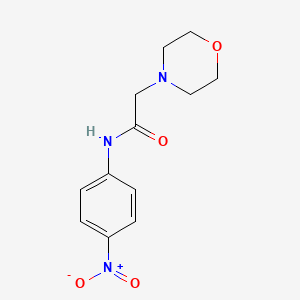

2-Morpholin-4-yl-N-(4-nitro-phenyl)-acetamide

Übersicht

Beschreibung

2-Morpholin-4-yl-N-(4-nitro-phenyl)-acetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a morpholine ring, a nitrophenyl group, and an acetamide moiety, which contribute to its diverse reactivity and functionality.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholin-4-yl-N-(4-nitro-phenyl)-acetamide typically involves the reaction of morpholine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the morpholine nitrogen attacks the carbonyl carbon of the 4-nitrobenzoyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-Morpholin-4-yl-N-(4-nitro-phenyl)-acetamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

Oxidation: Amino derivatives.

Reduction: Nitroso or hydroxylamine derivatives.

Substitution: Substituted acetamide derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity:

Research has indicated that morpholine derivatives exhibit significant anticancer properties. For instance, studies have shown that the compound can inhibit the proliferation of cancer cell lines by inducing apoptosis (programmed cell death) through various mechanisms, including modulation of signaling pathways associated with cell survival and death .

Anti-inflammatory Properties:

The compound has been investigated for its anti-inflammatory effects. It acts by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Preliminary results suggest that it may have comparable efficacy to established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .

Biological Studies

Biochemical Probes:

2-Morpholin-4-yl-N-(4-nitro-phenyl)-acetamide serves as a biochemical probe for studying various biological macromolecules and their interactions. Its ability to bind selectively to specific receptors makes it valuable in pharmacological research .

Carbonic Anhydrase Inhibition:

Recent studies have highlighted the compound's potential as an inhibitor of carbonic anhydrase II (CA-II), an enzyme implicated in glaucoma. Inhibition studies demonstrated promising results in vitro, suggesting its utility in developing therapeutic agents for eye diseases .

Material Science

Polymer Development:

The compound is also explored for its role in synthesizing new polymeric materials. Its structural characteristics allow it to be incorporated into polymer chains, potentially enhancing mechanical properties and thermal stability .

Case Studies

| Study | Focus Area | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant inhibition of cancer cell proliferation via apoptosis induction. |

| Study 2 | Anti-inflammatory Effects | Showed comparable efficacy to celecoxib in inhibiting COX enzymes with IC50 values indicating potent activity. |

| Study 3 | Carbonic Anhydrase Inhibition | Identified as a promising candidate for glaucoma treatment with effective inhibition profiles. |

Wirkmechanismus

The mechanism of action of 2-Morpholin-4-yl-N-(4-nitro-phenyl)-acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The morpholine ring may enhance the compound’s solubility and facilitate its transport across biological membranes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Morpholin-4-yl-N-(3-trifluoromethyl-phenyl)-acetamide

- 2-Morpholin-4-yl-N-(4-chloro-phenyl)-acetamide

Uniqueness

2-Morpholin-4-yl-N-(4-nitro-phenyl)-acetamide is unique due to the presence of the nitro group, which imparts distinct reactivity and potential biological activity. The combination of the morpholine ring and the nitrophenyl group makes it a versatile compound for various applications.

Biologische Aktivität

2-Morpholin-4-yl-N-(4-nitro-phenyl)-acetamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article focuses on its biological activity, synthesizing findings from diverse sources to present a comprehensive overview.

- Molecular Formula : CHNO

- Molar Mass : 218.24 g/mol

- Structure : The compound features a morpholine ring and a nitrophenyl group, which are critical for its biological activity.

Anti-inflammatory Effects

Recent studies have indicated that derivatives of acetamides, including those similar to this compound, exhibit significant anti-inflammatory properties. The structure–activity relationship (SAR) suggests that the presence of electron-withdrawing groups enhances anti-inflammatory activity by affecting the compound's interaction with cyclooxygenase (COX) enzymes.

Key Findings:

- Compounds with similar structures showed IC values against COX-1 and COX-2 enzymes ranging from 19.45 to 42.1 μM, indicating moderate inhibitory activity .

- In vivo studies demonstrated that certain derivatives had comparable effects to established COX-2 inhibitors such as celecoxib .

Antinociceptive Activity

The antinociceptive effects of related compounds have been evaluated using formalin tests. For instance, a morpholine derivative exhibited significant pain relief in animal models, suggesting that modifications in the acetamide structure can lead to enhanced analgesic properties.

Experimental Results:

- Administration of related morpholine compounds resulted in reduced nociception in both local and central administration routes .

Antimicrobial Activity

Some studies have reported bactericidal properties against various pathogens. For example, compounds derived from similar structures demonstrated effectiveness against Pseudomonas aeruginosa and Staphylococcus aureus.

In Vitro Studies:

| Compound | Minimum Bactericidal Concentration (MBC) |

|---|---|

| 3h | 0.69 μg/mL |

| 3o | 0.62 μg/mL |

These findings suggest that structural modifications can lead to significant improvements in antimicrobial efficacy .

Study on Morpholine Derivatives

A study focused on N-(2-morpholin-4-ylethyl)acetamide highlighted its selective affinity for sigma receptors, which are implicated in various neurological processes. The compound showed a Ki value of 42 nM for the σ1 receptor, indicating strong binding affinity and selectivity over σ2 receptors .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding mechanisms of these compounds at the molecular level. For instance, docking simulations revealed key interactions between the morpholine moiety and specific amino acids within the receptor binding sites, supporting the observed biological activities .

Eigenschaften

IUPAC Name |

2-morpholin-4-yl-N-(4-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O4/c16-12(9-14-5-7-19-8-6-14)13-10-1-3-11(4-2-10)15(17)18/h1-4H,5-9H2,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAALILYXVYVIOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701328820 | |

| Record name | 2-morpholin-4-yl-N-(4-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701328820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

39.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49642289 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

262368-13-8 | |

| Record name | 2-morpholin-4-yl-N-(4-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701328820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.